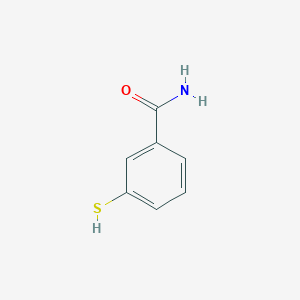

3-Sulfanylbenzamide

説明

Synthesis Analysis

The synthesis of 3-sulfanylbenzamide and its derivatives has been explored through various methods. One approach involves the palladium/copper-catalyzed cross-coupling of N,N-dialkyl-ortho-iodoanilines with terminal alkynes, followed by electrophilic cyclization to yield 3-sulfenylindoles, which can be further oxidized to 3-sulfonyl- and 3-sulfinylindoles . Another method utilizes iron-catalyzed thiol alkylation with N-Cbz azetidinols to produce 3-aryl-3-sulfanyl azetidines, demonstrating the potential for these compounds in drug discovery . Additionally, a chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogues has been developed, offering increased selectivity and yields between 65 and 99% . A synthetic process for 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has also been reported, with high yields achieved through acylation and catalytic hydrogenation .

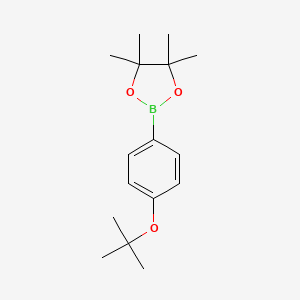

Molecular Structure Analysis

The molecular structures of 3-sulfanylbenzamide derivatives are characterized by the presence of a sulfanyl group attached to the benzamide moiety. The synthesis of these compounds often involves the formation of intermediate structures such as N,N-dialkyl-ortho-(1-alkynyl)anilines, which are then cyclized to form the final sulfenylindole structures . The azetidine sulfides produced by thiol alkylation are characterized by a small ring structure with a sulfanyl group at the 3-position .

Chemical Reactions Analysis

The chemical reactivity of 3-sulfanylbenzamide derivatives is highlighted by their ability to undergo further transformations. For instance, 3-sulfenylindoles can be oxidized to form sulfonyl and sulfinyl derivatives . The azetidine sulfides synthesized from azetidinols can participate in further reactions, indicating their versatility in chemical synthesis and potential applications in drug development . The chemoselective synthesis of m-sulfamoylbenzamide analogues suggests that these compounds can be selectively functionalized, expanding their utility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-sulfanylbenzamide derivatives are influenced by their molecular structure and substituents. The presence of the sulfanyl group contributes to the chemical reactivity of these compounds, as seen in the synthesis of various indole and azetidine derivatives . The chemoselective synthesis process for m-sulfamoylbenzamide analogues indicates that these compounds can be synthesized with high purity and yield, which is essential for their application in drug design . The optimized conditions for the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, such as the use of Raney Ni catalyst and specific reaction temperatures, suggest that the physical properties of these compounds can be finely tuned .

将来の方向性

The future of synthetic chemistry, including the synthesis of compounds like 3-Sulfanylbenzamide, is expected to focus on improving synthetic efficiencies and making processes more environmentally friendly . The ability improvement of synthesis and the application enhancement of synthesis are two major future directions in synthetic chemistry .

特性

IUPAC Name |

3-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLGULXZAWKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592833 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Sulfanylbenzamide | |

CAS RN |

569339-15-7 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)